Ethyl trityl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

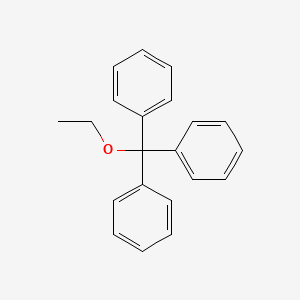

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[ethoxy(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXJOZGCQASJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303895 | |

| Record name | Ethyl trityl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-39-8 | |

| Record name | Ethyl trityl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl trityl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl triphenylmethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Trityl Ether: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of ethyl trityl ether. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize trityl ethers as protecting groups or intermediates in organic synthesis. This document presents key data in a structured format, outlines relevant experimental methodologies, and provides visual representations of its structure and reactivity.

Core Chemical and Physical Properties

This compound, also known as [ethoxy(diphenyl)methyl]benzene, is a bulky ether commonly used in organic synthesis.[1][2] Its core physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O | [1][3] |

| Molecular Weight | 288.4 g/mol | [1][3] |

| IUPAC Name | [ethoxy(diphenyl)methyl]benzene | [1] |

| Synonyms | Ethyl triphenylmethyl ether | [1] |

| CAS Number | 968-39-8 | [1] |

| Melting Point | 81-82 °C | [2] |

| Boiling Point | 150-151 °C at 9 Torr | [2] |

| Density | 1.059 g/cm³ (Predicted) | [2] |

| SMILES | CCOC(c1ccccc1)(c2ccccc2)c3ccccc3 | [1] |

| InChI | InChI=1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | [1] |

| InChIKey | HEXJOZGCQASJOM-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure of this compound is characterized by a central tetrahedral carbon atom bonded to an ethoxy group and three phenyl rings. This bulky triphenylmethyl (trityl) group is sterically demanding and plays a crucial role in its chemical reactivity and use as a protecting group.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for the preparation of unsymmetrical ethers like this compound.[4][5][6] This reaction proceeds via an Sₙ2 mechanism where an alkoxide acts as a nucleophile to displace a halide from an alkyl halide.[5] For the synthesis of this compound, sodium ethoxide would react with trityl chloride.

Materials:

-

Trityl chloride (Triphenylmethyl chloride)

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in an excess of anhydrous ethanol with stirring. The reaction is complete when all the sodium has reacted.

-

Reaction with Trityl Chloride: To the freshly prepared sodium ethoxide solution, add a solution of trityl chloride in anhydrous diethyl ether dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure this compound.

Acid-Catalyzed Cleavage of this compound

Ethers are generally unreactive but can be cleaved by strong acids such as HBr or HI.[7] The cleavage of this compound proceeds through an Sₙ1 mechanism due to the high stability of the tertiary trityl carbocation that is formed upon protonation of the ether oxygen and subsequent departure of ethanol.[7][8]

Materials:

-

This compound

-

Hydrobromic acid (HBr) or Hydroiodic acid (HI)

-

Inert solvent (e.g., acetic acid or dichloromethane)

Procedure:

-

Dissolve this compound in a suitable inert solvent.

-

Add a strong acid (e.g., concentrated HBr) to the solution.

-

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude products, triphenylmethanol (B194598) and ethyl bromide.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. The aromatic protons of the three phenyl rings will appear as a complex multiplet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl group, the quaternary carbon of the trityl group, and the carbons of the phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and a prominent C-O stretching band for the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. A major fragmentation pathway is the cleavage of the C-O bond to generate the highly stable trityl cation (m/z = 243).[1]

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory procedures should be conducted with appropriate safety precautions and by trained personnel.

References

- 1. This compound | C21H20O | CID 294563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved Please experts help me with the | Chegg.com [chegg.com]

- 3. METHYL TRIPHENYLMETHYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 8. Ether cleavage - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl Trityl Ether: Properties, Synthesis, and Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trityl ether, a member of the trityl ether family, serves as a crucial protecting group for primary alcohols in the intricate landscape of organic synthesis. Its bulky trityl group offers steric hindrance, enabling the selective protection of less hindered hydroxyl groups, a feature invaluable in the synthesis of complex molecules such as nucleosides and carbohydrates. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and cleavage, and its stability under various reaction conditions. The mechanisms of protection and deprotection are elucidated through diagrammatic representations to provide a clear understanding of the underlying chemical transformations. This document aims to be an essential resource for researchers and professionals in organic chemistry and drug development, facilitating the effective utilization of this compound as a strategic tool in multi-step syntheses.

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yields and selectivity. The triphenylmethyl (trityl) group is a widely employed protecting group for primary alcohols due to its steric bulk and ease of introduction and removal under specific conditions.[1] this compound exemplifies a straightforward trityl ether, where an ethyl group is attached to the trityl moiety via an ether linkage. Its primary application lies in the temporary masking of hydroxyl groups to prevent their interference in subsequent synthetic steps.[1] This guide will delve into the technical details of this compound, providing the necessary information for its effective application in a laboratory setting.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and purification.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 968-39-8 | [2] |

| Molecular Formula | C₂₁H₂₀O | [2] |

| Molecular Weight | 288.39 g/mol | [3] |

| Boiling Point | 382.1 °C at 760 mmHg | [3] |

| Flash Point | 202.1 °C | [3] |

| Density | 1.059 g/cm³ | [3] |

| Refractive Index | 1.579 | [3] |

| LogP | 5.015 | [3] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. While a comprehensive set of spectra is best consulted from dedicated databases, key information is available.

-

¹H NMR: Proton NMR data for this compound is available and can be used to confirm its structure.[4]

-

Mass Spectrometry: GC-MS data shows characteristic fragmentation patterns that can aid in identification.[2]

-

Infrared (IR) Spectroscopy: FTIR spectra, typically recorded as KBr pellets or in the vapor phase, can confirm the presence of the ether linkage and the aromatic rings.[2]

-

Raman Spectroscopy: Raman spectra provide complementary vibrational information for structural elucidation.[2]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of this compound in synthesis.

Synthesis of this compound (Tritylation)

The formation of this compound from an alcohol is a standard procedure in organic synthesis. A general method involves the reaction of trityl chloride with ethanol (B145695) in the presence of a base to neutralize the HCl byproduct.[1]

General Protocol for Tritylation:

-

Reagents: Trityl chloride (TrCl), ethanol, a suitable base (e.g., pyridine, triethylamine (B128534) (Et₃N), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)), and a dry aprotic solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), N,N-dimethylformamide (DMF)). 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.[1][5]

-

Procedure:

-

Dissolve the alcohol (ethanol in this specific case) in the chosen dry solvent.

-

Add the base (e.g., 1.4 equivalents of DBU).[5]

-

Add trityl chloride (typically 1.2 equivalents).[5]

-

The reaction is typically stirred at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

-

The crude product is then purified, usually by silica (B1680970) gel chromatography.

-

Factors Influencing Tritylation:

The efficiency of the tritylation reaction can be influenced by several factors, including the steric hindrance of the alcohol and the reaction conditions. Primary alcohols react more readily than secondary alcohols due to the steric bulk of the trityl group.[1]

Cleavage of this compound (Detritylation)

The removal of the trityl group is typically achieved under acidic conditions. The stability of the trityl cation formed during cleavage makes this process facile.[1]

General Protocol for Acidic Detritylation:

-

Reagents: this compound, an acidic reagent (e.g., 80% aqueous acetic acid, formic acid, trifluoroacetic acid (TFA), or a Lewis acid like ZnBr₂), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the this compound in the chosen solvent.

-

Add the acidic reagent. For example, the substrate can be dissolved in 80% aqueous acetic acid and stirred at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the acid carefully with a base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product, which will contain triphenylmethanol (B194598) as a byproduct, is purified by silica gel chromatography.

-

Selective Deprotection:

The trityl group can often be removed selectively in the presence of other protecting groups. For instance, treatment with 80% acetic acid can cleave a trityl ether while leaving a tert-butyldimethylsilyl (TBS) ether intact. Similarly, mild acids like formic acid can selectively remove a trityl group in the presence of a more robust benzyl (B1604629) ether.

Stability of this compound

Understanding the stability of this compound under various reaction conditions is critical for planning synthetic routes.

| Condition | Stability | Notes | Reference(s) |

| Basic Conditions | Stable | Unaffected by common bases like pyridine, triethylamine, and sodium bicarbonate. | |

| Oxidizing Agents | Generally Stable | Compatible with many common oxidizing agents such as PCC, PDC, Swern, and Dess-Martin oxidations. | |

| Reducing Agents | Generally Stable | Stable to NaBH₄ and generally stable to LiAlH₄ and DIBAL-H under typical conditions. Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). | |

| Organometallics | Stable | Generally unreactive towards Grignard reagents and organolithiums. |

Mechanisms and Workflows

Visualizing the chemical processes involved in the use of this compound can aid in understanding its function as a protecting group.

Protection and Deprotection Mechanism

The mechanism of tritylation involves the formation of a stable trityl cation, which is then attacked by the alcohol. Deprotection is the reverse process, initiated by protonation of the ether oxygen.

Caption: Mechanism of alcohol protection as a trityl ether and its subsequent deprotection.

Experimental Workflow for Synthesis and Deprotection

The general workflow for the synthesis and subsequent deprotection of this compound follows a standard sequence of reaction, workup, and purification.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Trityl Ether

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (also known as ethyl triphenylmethyl ether). The document details the Williamson ether synthesis, a primary method for its preparation, and outlines the analytical techniques used for its characterization, supported by relevant data and experimental protocols.

Synthesis of this compound

The preparation of this compound is commonly achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism.[1][2][3] In the context of synthesizing this compound, the reaction proceeds between sodium ethoxide and trityl chloride (triphenylmethyl chloride). Due to the significant steric hindrance of the trityl group, an alternative SN1-type mechanism is also plausible, proceeding through the highly stable trityl carbocation.[4][5]

The overall reaction is as follows:

C₂H₅ONa (Sodium Ethoxide) + (C₆H₅)₃CCl (Trityl Chloride) → (C₆H₅)₃COC₂H₅ (this compound) + NaCl (Sodium Chloride)

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound.

-

Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium in absolute ethanol (B145695) under an inert atmosphere. The reaction is exothermic and should be cooled as necessary. The reaction is complete when all the sodium has reacted.

-

Reaction with Trityl Chloride: To the freshly prepared sodium ethoxide solution, add a solution of trityl chloride dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours or gently reflux to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium ethoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate (B1210297) mixture, to obtain the pure product. General ether purification often involves steps to remove peroxides and water.[6][7][8]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical methods.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.[9][10][11][12]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀O | [9][10] |

| Molecular Weight | 288.39 g/mol | [10][13] |

| Density | 1.059 g/cm³ | [11][12] |

| Boiling Point | 382.1 °C at 760 mmHg | [11][12] |

| Flash Point | 202.1 °C | [11][12] |

| Refractive Index | 1.579 | [12] |

| LogP | 5.015 | [12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3065 | Aromatic C-H stretch | [14][15] |

| ~2975-2850 | Aliphatic C-H stretch | Inferred |

| ~1600, 1490, 1450 | Aromatic C=C stretch | Inferred |

| ~1100 | C-O ether stretch | Inferred |

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~7.2-7.5 | Multiplet | 15H | Aromatic protons (3 x C₆H₅) | [16] |

| ~3.2 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) | [16] |

| ~1.2 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) | [16] |

| m/z | Interpretation | Reference(s) |

| 288 | [M]⁺ (Molecular Ion) | [9] |

| 243 | [(C₆H₅)₃C]⁺ (Trityl Cation) | [9] |

| 211 | [M - C₆H₅]⁺ | [9] |

| 165 | [Biphenylmethyl cation]⁺ | Inferred |

| 105 | [Benzoyl cation]⁺ | [9] |

| 77 | [Phenyl cation]⁺ | Inferred |

Experimental Workflow: Synthesis to Characterization

Caption: From Synthesis to Characterization.

Experimental Protocols: Characterization

-

Infrared (IR) Spectroscopy:

-

A small amount of the purified solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.[9]

-

Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed using a liquid cell.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified product (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

The ¹H NMR spectrum is acquired on an NMR spectrometer (e.g., 300 or 400 MHz).

-

-

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.[9]

-

Electron Ionization (EI) is a common method for fragmentation analysis.

-

The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are recorded and analyzed.[17]

-

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. homework.study.com [homework.study.com]

- 5. books.rsc.org [books.rsc.org]

- 6. US3450608A - Purification of ethers - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C21H20O | CID 294563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound | CAS#:968-39-8 | Chemsrc [chemsrc.com]

- 12. Page loading... [wap.guidechem.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Solved Please experts help me with the | Chegg.com [chegg.com]

- 15. Solved Please experts help me with the | Chegg.com [chegg.com]

- 16. spectrabase.com [spectrabase.com]

- 17. scielo.br [scielo.br]

Spectroscopic Profile of Ethyl Trityl Ether: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl trityl ether, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

Introduction

This compound, also known as [ethoxy(diphenyl)methyl]benzene, is an organic compound featuring the bulky trityl (triphenylmethyl) protecting group attached to an ethyl ether. The trityl group is widely used in organic synthesis, particularly for the protection of alcohols, due to its steric hindrance and selective removal under acidic conditions. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in various research and development applications. This guide provides a detailed summary of its characteristic spectroscopic data and the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic Protons (C₆H₅)₃ |

| 3.4 - 4.5 (expected) | Quartet | 2H | Methylene (B1212753) Protons (-O-CH₂-CH₃) |

| Data not available | Triplet | 3H | Methyl Protons (-O-CH₂-CH₃) |

Note: Specific chemical shift values from experimental data were not publicly available in the searched literature. The expected chemical shift for the methylene protons is based on typical values for protons on a carbon adjacent to an ether oxygen.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Quaternary Carbon (-C(Ph)₃) |

| Data not available | Aromatic Carbons (-C₆H₅) |

| 50 - 80 (expected) | Methylene Carbon (-O-CH₂-CH₃) |

| Data not available | Methyl Carbon (-O-CH₂-CH₃) |

Note: Specific chemical shift values from experimental data were not publicly available in the searched literature. The expected chemical shift for the methylene carbon is based on typical values for carbons adjacent to an ether oxygen.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3065.11 | Aromatic C-H Stretch[2] |

| ~3000-2850 | Aliphatic C-H Stretch |

| ~1600, 1490, 1450 | Aromatic C=C Bending |

| ~1100 | C-O Stretch (Ether)[1] |

Note: This table combines a specifically cited peak with expected characteristic absorbances for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 288.4 | - | Molecular Ion [M]⁺ |

| 243 | High | Triphenylmethyl Cation [C(C₆H₅)₃]⁺ |

| 211 | Medium | - |

| 165 | Medium | Biphenyl Cation |

| 105 | Highest | Phenyl Cation [C₆H₅]⁺ |

Note: The fragmentation data is compiled from GC-MS results available on PubChem. The molecular weight of this compound is approximately 288.4 g/mol .[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent general best practices and are applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Varian A-60 for ¹H NMR, Varian XL-300 for ¹³C NMR) is typically used.[3]

Sample Preparation:

-

A few milligrams of the this compound sample are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

-

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A 90° radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. Multiple scans may be acquired and averaged to improve the signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration of the ¹H NMR signals provides the relative ratio of protons, and the chemical shifts and coupling patterns are analyzed to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared spectrometer is used.

Sample Preparation (KBr Pellet Technique):

-

Approximately 1-2 mg of the solid this compound sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation in the typical analysis range.

-

The mixture is then placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

A background spectrum of a blank KBr pellet is recorded to subtract atmospheric and instrumental interferences.

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FTIR instrument. The sample is irradiated with a broad range of infrared frequencies, and the interferometer measures the interference pattern of the transmitted light.

Data Processing: The interferogram is converted into an infrared spectrum using a Fourier transform. The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific molecular vibrations to identify the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent.

-

The solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities.

-

The separated compound then enters the ion source of the mass spectrometer.

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺). The excess energy from this process also leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

Mass Analysis and Detection: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern serves as a "fingerprint" that can be used to confirm the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

References

The Trityl Ether: A Cornerstone Protecting Group in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, the triphenylmethyl (trityl) group holds a distinguished position. Its steric bulk and acid lability have made it an indispensable tool, particularly in the synthesis of complex biomolecules such as nucleosides, nucleotides, and carbohydrates.[1][2] This technical guide provides a comprehensive overview of the role of trityl ethers in organic synthesis, detailing their formation, cleavage, and stability, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts of Trityl Ether Chemistry

The trityl group's utility stems from a unique combination of steric and electronic properties. Its significant size allows for the regioselective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols.[3][4] Trityl ethers exhibit remarkable stability under neutral and basic conditions, rendering them compatible with a wide range of synthetic transformations.[3] However, they are readily cleaved under mild acidic conditions due to the formation of the highly stable trityl cation, a resonance-stabilized carbocation.[2][5]

Variants of the Trityl Group

To fine-tune the lability of the protecting group, several substituted trityl analogues have been developed. Electron-donating groups, such as methoxy (B1213986) substituents on the phenyl rings, further stabilize the corresponding trityl cation, making the ether linkage more susceptible to acid-catalyzed cleavage. This has led to the widespread use of the 4-monomethoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, which can be removed under progressively milder acidic conditions.[1]

Quantitative Data Summary

The selection of a protecting group strategy is often guided by quantitative data on reaction efficiency and stability. The following tables summarize key quantitative aspects of trityl ether chemistry.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Substituted Trityl Ethers

| Protecting Group | Structure | Relative Rate of Hydrolysis | Half-life (in 80% Acetic Acid) |

| Trityl (Tr) | -C(Ph)₃ | 1 | 48 hours |

| Monomethoxytrityl (MMT) | -C(Ph)₂(C₆H₄-p-OMe) | 10 | 2 hours |

| Dimethoxytrityl (DMT) | -C(Ph)(C₆H₄-p-OMe)₂ | ~100 | 15 minutes |

| Trimethoxytrityl | -C(C₆H₄-p-OMe)₃ | >1000 | ~1 minute |

Data adapted from related studies on nucleotide hydrolysis.[1]

Table 2: Typical Yields for Tritylation of Alcohols

| Alcohol Substrate | Tritylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

| Benzyl alcohol | Trityl chloride | Pyridine (B92270) | Pyridine | High | [3] |

| Primary Aliphatic Alcohol | Trityl chloride | Pyridine | Pyridine | High | [3] |

| Di-TBS gemcitabine | Tritylating reagent | Pyridine | Pyridine | Not specified | [1] |

| Various primary and secondary alcohols | Triphenylmethanol (B194598) | MCM-41-SO₃H | Solvent-free | 85-98 | |

| Various alcohols | Tr-OH/MMTr-OH | EMIM·AlCl₄ | DCM | Moderate to excellent | [6] |

Table 3: Typical Yields for Deprotection of Trityl Ethers

| Deprotection Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[5] |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[5] |

| Acetic Acid (aq. 80%) | Water | Not Specified | Not Specified | >90 | Can be used for selective deprotection.[1] |

| BF₃·OEt₂ | CHCl₃/MeOH | Room Temp | 45 min | 93 | Lewis acid-mediated deprotection.[1] |

| MCM-41-SO₃H | wet CH₃CN | Room Temp | 20 min | Quantitative | Heterogeneous catalyst. |

Mechanistic Pathways

The formation and cleavage of trityl ethers proceed through well-defined mechanistic pathways, which are crucial for understanding their reactivity and selectivity.

Formation of Trityl Ethers: An Sₙ1 Mechanism

The protection of an alcohol with a trityl group, typically using trityl chloride, does not proceed via a direct Sₙ2 attack, as this is sterically impossible at a quaternary carbon.[1] Instead, the reaction follows an Sₙ1 pathway involving the formation of a highly stable trityl carbocation intermediate.[2]

Cleavage of Trityl Ethers: Acid-Catalyzed Deprotection

The deprotection of trityl ethers is most commonly achieved under acidic conditions. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. Subsequent cleavage of the C-O bond regenerates the alcohol and forms the stable trityl cation.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the protection of a primary alcohol as a trityl ether and its subsequent deprotection.

Protocol 1: Tritylation of a Primary Alcohol using Trityl Chloride and Pyridine

This is a classic and widely used method for the selective protection of primary alcohols.[3]

Materials:

-

Primary alcohol (1.0 equiv)

-

Trityl chloride (1.1 equiv)

-

Anhydrous pyridine (as solvent)

-

Methanol (for quenching)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol in anhydrous pyridine at room temperature, add trityl chloride in portions under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired trityl ether.

Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)

This protocol describes a common and efficient method for the cleavage of a trityl ether.[5]

Materials:

-

Trityl-protected alcohol (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA) (2.0 - 10.0 equiv)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis

-

Rotary evaporator

Procedure:

-

Dissolve the trityl-protected substrate in anhydrous DCM to a concentration of approximately 0.1 M.

-

To the stirred solution, add TFA dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product, the deprotected alcohol, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.

Applications in Complex Synthesis

The unique properties of trityl ethers have been leveraged in numerous complex synthetic endeavors.

Oligonucleotide Synthesis

In solid-phase oligonucleotide synthesis, the 5'-hydroxyl group of the growing nucleic acid chain is protected with a dimethoxytrityl (DMT) group.[7] The DMT group's high acid lability allows for its selective removal at the beginning of each coupling cycle without affecting other protecting groups on the nucleobases or the phosphate (B84403) backbone.[7]

Carbohydrate Chemistry

The steric bulk of the trityl group is particularly advantageous in carbohydrate chemistry, where it allows for the selective protection of the primary 6-OH group of pyranosides in the presence of multiple secondary hydroxyl groups.[4] This regioselectivity is a critical step in the synthesis of complex oligosaccharides and glycoconjugates.

Conclusion

The trityl group and its derivatives remain a vital tool in the repertoire of the synthetic organic chemist. Their unique combination of steric hindrance, stability under a range of conditions, and tunable acid lability allows for the selective and efficient protection of hydroxyl groups in complex molecular architectures. A thorough understanding of the underlying mechanisms, reaction conditions, and quantitative aspects of trityl ether chemistry, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to effectively harness their synthetic potential.

References

The Steric Hindrance Effects of the Trityl Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl, Trt) group is a bulky protecting group widely employed in organic synthesis, particularly in the chemistry of biopolymers like peptides and oligonucleotides. Its significant steric bulk is not merely a passive feature but a critical tool that chemists exploit to control reaction outcomes, enforce specific molecular conformations, and enhance the efficiency of complex synthetic routes. This technical guide provides an in-depth exploration of the steric hindrance effects of the trityl group, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Core Principles of Trityl Group Steric Hindrance

The defining characteristic of the trityl group is its large size, which stems from the three phenyl rings attached to a central quaternary carbon. This steric bulk is the primary reason for its utility in selectively protecting sterically accessible functional groups.

Regioselective Protection of Primary Alcohols

The most prominent application of the trityl group's steric hindrance is the selective protection of primary alcohols in the presence of secondary alcohols. This is particularly crucial in carbohydrate and nucleoside chemistry, where multiple hydroxyl groups of similar reactivity coexist.[1][2] The bulky trityl chloride reacts preferentially with the less sterically hindered primary hydroxyl group.[1][2] For instance, in nucleosides, the 5'-primary hydroxyl group can be selectively protected over the 2' and 3' secondary hydroxyl groups.[3]

Influence on Reaction Rates and Selectivity

The steric congestion imposed by the trityl group can significantly influence reaction rates and stereoselectivity. Its presence can hinder the approach of reagents to nearby reaction centers, leading to slower reactions or favoring the formation of one stereoisomer over another.[4] In some cases, the trityl group can even reverse the diastereoselectivity of a reaction compared to when a smaller protecting group is used.[4]

Conformational Rigidity and Supramolecular Effects

The trityl group can impart conformational rigidity to a molecule. The steric interactions between the phenyl rings and the rest of the molecule can restrict bond rotations, leading to a more defined three-dimensional structure.[4] This has been observed to induce helicity in certain molecules.[4] Furthermore, the bulky nature of the trityl group can act as a "supramolecular protective group," preventing intermolecular interactions such as hydrogen bonding.[4]

Quantitative Data on Steric Effects

The steric and electronic properties of the trityl group and its derivatives can be quantified through various experimental measurements.

Relative Rates of Acid-Catalyzed Deprotection

The acid lability of the trityl group can be modulated by introducing electron-donating groups on the phenyl rings. This has a quantifiable effect on the rate of cleavage due to the stabilization of the resulting trityl cation.[5][6]

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |

| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[6] |

| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[6] |

| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[5][6] |

| Trimethoxytrityl | TMT | >100 | - |

Reaction Yields for Protection and Deprotection

The efficiency of trityl group introduction and removal is often high, as indicated by the reported reaction yields.

| Reaction | Substrate Type | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Protection (Tritylation) | Primary Alcohol | Trityl chloride, Pyridine (B92270) | Pyridine | Room Temp. | Overnight | ~40-85 | [2] |

| Deprotection (Acid-Catalyzed) | Trityl Ether | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | [3] |

| Deprotection (Acid-Catalyzed) | Trityl Ether | Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of trityl protecting groups in synthesis.

Protection of a Primary Alcohol with Trityl Chloride

This protocol describes a general procedure for the selective protection of a primary alcohol.

Materials:

-

Substrate with primary and secondary alcohols

-

Trityl chloride (TrCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substrate in pyridine.

-

Add trityl chloride (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Acid-Catalyzed Deprotection of a Trityl Ether

This protocol outlines the removal of a trityl group using trifluoroacetic acid.

Materials:

-

N-trityl-protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.[3]

-

To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature.[3]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[3]

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude deprotected product can be purified by column chromatography. The triphenylmethanol (B194598) byproduct is typically easily separated.[3]

Deprotection of a 5'-DMT Group from an Oligonucleotide

This protocol is specific for the removal of the dimethoxytrityl (DMT) group in oligonucleotide synthesis.

Materials:

-

Trityl-on oligonucleotide

-

80% Acetic acid in water (v/v)

Procedure:

-

Thoroughly dry the trityl-on oligonucleotide in a microcentrifuge tube.[5]

-

Dissolve the dried sample in 200-500 µL of 80% aqueous acetic acid.[5]

-

Allow the solution to stand at room temperature for 20 minutes. The solution will turn orange due to the formation of the trityl cation.[5]

-

The detritylated oligonucleotide can then be precipitated or further purified.

Visualizing Workflows and Mechanisms

Diagrams illustrating key processes involving the trityl group can aid in understanding its application.

Caption: General workflow for the protection and deprotection of a hydroxyl group using the trityl group.

Caption: Simplified cycle of solid-phase peptide synthesis (SPPS) incorporating a trityl-protected amino acid.

Caption: Mechanism of acid-catalyzed deprotection of a trityl ether.

Applications in Drug Development and Research

The steric properties of the trityl group are leveraged in various stages of drug discovery and development.

Peptide and Oligonucleotide Synthesis

As illustrated in the workflows, the trityl group is indispensable in the solid-phase synthesis of peptides and oligonucleotides, where its steric bulk prevents side-chain reactions and its acid lability allows for controlled deprotection.[5][7] In peptide synthesis, the steric hindrance of the trityl group can also disrupt peptide aggregation, a common challenge with hydrophobic sequences.[8]

Carbohydrate Chemistry

In the synthesis of complex carbohydrates and glycoconjugates, the trityl group's ability to selectively protect primary hydroxyls is paramount for achieving specific glycosylation patterns.[2]

Asymmetric Synthesis

The steric bulk of the trityl group can be used to control the stereochemical outcome of reactions, making it a valuable tool in asymmetric synthesis to produce enantiomerically pure compounds, which is critical for the development of chiral drugs.[4][9]

Drug Delivery

The acid-labile nature of the trityl linker has been explored in drug delivery systems.[10] Drugs can be attached to a carrier molecule via a trityl linker, which remains stable at physiological pH but cleaves in the acidic environment of tumor tissues or endosomes, leading to targeted drug release.[10]

Conclusion

The steric hindrance of the trityl group is a powerful and versatile tool in the hands of synthetic chemists. Its ability to direct regioselectivity, influence stereochemistry, and enable orthogonal protection strategies has cemented its importance in the synthesis of complex molecules. For researchers and professionals in drug development, a thorough understanding of the steric and electronic properties of the trityl group and its derivatives is essential for the rational design of synthetic routes and the development of novel therapeutics and drug delivery systems.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Acid-Triggered Lability of Trityl Ethers: A Technical Guide to a Versatile Protecting Group

Authored for Researchers, Scientists, and Drug Development Professionals

The trityl (triphenylmethyl) group and its derivatives are mainstays in organic synthesis, particularly in the protection of alcohols, amines, and thiols. Their utility stems from their steric bulk and, most critically, their susceptibility to cleavage under acidic conditions. This lability, which can be finely tuned through substitution on the phenyl rings, allows for selective deprotection in the presence of other protecting groups, a crucial feature in the multi-step synthesis of complex molecules like oligonucleotides and peptides. This in-depth technical guide explores the core principles governing the acid-catalyzed cleavage of trityl ethers, the nature of the resulting trityl cation, and the practical application of this chemistry in research and development.

The Mechanism of Acid-Catalyzed Cleavage: A Tale of a Stable Cation

The cleavage of a trityl ether in the presence of acid proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The reaction is initiated by the protonation of the ether oxygen, which transforms the hydroxyl group into a good leaving group (an alcohol). The subsequent departure of the alcohol is driven by the formation of the highly stable trityl cation. This carbocation's remarkable stability is a consequence of the extensive delocalization of the positive charge across the three phenyl rings.[1][2] The rate of this cleavage is therefore directly related to the stability of the carbocation formed. The trityl cation is so stable, in fact, that some of its salts can be isolated and stored.[1]

The general mechanism can be visualized as follows:

References

The Trityl Ether as a Cornerstone Protecting Group in Carbohydrate Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate synthesis, the strategic protection and deprotection of hydroxyl groups are paramount to achieving desired regioselectivity and stereoselectivity. Among the arsenal (B13267) of protecting groups available, the triphenylmethyl (trityl, Tr) ether holds a privileged position, particularly for its remarkable selectivity towards primary alcohols. This technical guide provides a comprehensive overview of the applications of trityl ethers in carbohydrate chemistry.

A note on "Ethyl Trityl Ether": Literature searches for "this compound" as a distinct protecting group in carbohydrate chemistry did not yield significant results. The vast body of research focuses on the parent "trityl" (triphenylmethyl) group. Therefore, this guide will focus on the applications of the widely used and well-documented trityl ether, which is the relevant protecting group for this area of study.

Core Principles of Trityl Ether Protection

The utility of the trityl group in carbohydrate chemistry stems from a unique combination of steric and electronic properties that confer several key advantages:

-

High Regioselectivity for Primary Hydroxyls: The most significant advantage of the trityl group is its pronounced steric bulk.[1] This bulkiness sterically hinders its reaction with the more congested secondary hydroxyl groups on a carbohydrate scaffold, leading to a high degree of selectivity for the sterically accessible primary hydroxyl group (e.g., the 6-OH group of hexopyranosides).[1][2] This selectivity is a foundational strategy in many multi-step carbohydrate syntheses.

-

Increased Hydrophobicity: The introduction of the large, nonpolar trityl group significantly increases the hydrophobicity of the carbohydrate derivative. This property is highly beneficial for purification, as it facilitates the separation of the protected carbohydrate from polar starting materials and byproducts using standard chromatographic techniques.[2]

-

Acid-Labile Deprotection: Trityl ethers are stable under a wide range of conditions, including basic and hydrogenolytic environments, but are readily cleaved under mild acidic conditions.[1] This lability is due to the formation of the highly stable trityl cation upon cleavage.[2] This property allows for the selective deprotection of the primary hydroxyl group in the presence of other protecting groups like benzyl (B1604629) ethers or esters.[1]

-

Crystalline Derivatives: Tritylated carbohydrates are often crystalline solids, which simplifies their purification by recrystallization and allows for unambiguous characterization by methods such as X-ray crystallography.[1]

Quantitative Data on Trityl Ether Protection and Deprotection

The following tables summarize quantitative data for the protection and deprotection of hydroxyl groups in carbohydrates using the trityl group.

Table 1: Regioselective Tritylation of Carbohydrates

| Carbohydrate Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Anhydrous Glucose | Trityl chloride, Pyridine (B92270), Acetic anhydride (B1165640) | 6-Trityl-β-D-glucose-1,2,3,4-tetraacetate | ~43% | [3] |

| Methyl α-D-glucopyranoside | Trityl chloride, Pyridine, DMAP (cat.) | Methyl 6-O-trityl-α-D-glucopyranoside | ~40-85% | [1] |

| Adenosine | Trityl chloride, AgNO₃, THF/DMF | 5'-O-Trityladenosine | 40-85% | [4] |

| Sucrose | Trityl chloride, Pyridine, DMF, 50-55 °C | 6,1',6'-tri-O-trityl Sucrose | Not Specified | [5] |

Table 2: Deprotection of Trityl Ethers

| Tritylated Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 6-Trityl-β-D-glucose-1,2,3,4-tetraacetate | HBr in Acetic Acid, 10 °C, 45 sec | β-D-Glucose-1,2,3,4-tetraacetate | 55% | [3] |

| Trityl-protected alcohol | Trifluoroacetic Acid (TFA) in DCM, RT, 1-4 h | Deprotected alcohol | >90% | [6] |

| Trityl-protected alcohol | Formic Acid (88-97%), RT, 3 min - 2 h | Deprotected alcohol | 85-95% | [6] |

| Methyl 6-O-trityl-α-D-glucopyranoside | 80% Acetic acid in water, RT or 40-60 °C | Methyl α-D-glucopyranoside | Not Specified | [1] |

Experimental Protocols

Protocol 1: Regioselective 6-O-Tritylation of Anhydrous Glucose

This protocol details the selective protection of the primary hydroxyl group of glucose, followed by acetylation of the remaining hydroxyls.

Materials:

-

Anhydrous glucose

-

Trityl chloride

-

Anhydrous pyridine

-

Acetic anhydride

-

Ice water

-

Ether

Procedure:

-

A mixture of anhydrous glucose (0.67 mole), trityl chloride (0.7 mole), and anhydrous pyridine (500 ml) is heated on a steam cone until a complete solution is formed.[3]

-

Without cooling, acetic anhydride (360 ml) is added in one portion.[3]

-

After standing for 12 hours, the reaction mixture is poured slowly and with vigorous stirring into 10 L of ice water.[3]

-

The white, granular precipitate is filtered, washed thoroughly with cold water, and then air-dried.[3]

-

The dried solid is digested with 500 ml of ether. The insoluble portion is collected and dissolved in hot 95% ethanol (approximately 3 L).[3]

-

The solution is decolorized and filtered while hot. Upon cooling, the filtrate deposits fine needles of 6-trityl-β-D-glucose-1,2,3,4-tetraacetate.[3]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Protocol 2: Acid-Catalyzed Deprotection of a Trityl Ether

This protocol describes the removal of the trityl group from a protected carbohydrate using mild acidic conditions.

Materials:

-

Tritylated carbohydrate (e.g., 6-trityl-β-D-glucose-1,2,3,4-tetraacetate)

-

Glacial acetic acid

-

Saturated solution of dry hydrogen bromide in acetic acid

-

Cold water

-

Anhydrous sodium sulfate

-

Anhydrous ether

Procedure:

-

A solution of the tritylated carbohydrate (0.078 mole) in acetic acid (200 ml) is prepared by warming on a steam bath.[3]

-

The solution is then cooled to approximately 10 °C.[3]

-

A saturated solution of dry hydrogen bromide in acetic acid (18 ml) is added, and the reaction mixture is shaken for about 45 seconds.[3]

-

The trityl bromide formed during the reaction is removed immediately by filtration.[3]

-

The filtrate is poured immediately into 1 L of cold water.[3]

-

The product is extracted with chloroform (250 ml). The chloroform extract is washed four times with ice water and dried over anhydrous sodium sulfate.[3]

-

The drying agent is removed, and the chloroform is evaporated under reduced pressure at room temperature.[3]

-

The remaining syrup is covered with 100 ml of anhydrous ether and rubbed with a glass rod to induce crystallization. The product can be further purified by recrystallization.[3]

-

Reaction progress should be monitored by TLC to ensure complete removal of the starting material and to avoid side reactions.[7]

Visualizing Workflows and Relationships

Tritylation and Deprotection Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. WO2007096726A2 - Process for the preparation of a glucose derivative - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Ethyl Trityl Ether Protecting Group in Nucleoside and Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of nucleoside and nucleotide chemistry, the selection of an appropriate protecting group is paramount to the success of multi-step syntheses. The triphenylmethyl (trityl) group and its derivatives are mainstays for the protection of the 5'-hydroxyl function of nucleosides, offering steric bulk and acid lability. This technical guide delves into the use of trityl ethers, with a specific focus on the theoretical and practical considerations of an ethyl-substituted variant, the ethyl trityl ether. While not as ubiquitously employed as its methoxy-substituted counterparts, understanding the potential characteristics of an this compound can provide valuable insights for fine-tuning synthetic strategies. This document provides a comprehensive overview of the chemistry, comparative stability, and detailed experimental protocols relevant to the application of trityl-based protecting groups in the synthesis of nucleosides and nucleotides, serving as a critical resource for researchers in organic chemistry and drug development.

Introduction to Trityl-Based Protecting Groups

The selective protection of functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex biomolecules like oligonucleotides. The 5'-hydroxyl group of a nucleoside is typically the most reactive hydroxyl group, and its temporary protection is essential to direct reactions to other positions, such as the 3'-hydroxyl group for phosphoramidite (B1245037) coupling in solid-phase oligonucleotide synthesis.

The trityl (Tr) group, a triphenylmethyl moiety, is a bulky protecting group that selectively reacts with primary alcohols over secondary ones.[1] Its ether linkage is stable to basic and nucleophilic conditions but is readily cleaved by acids. This acid lability can be modulated by introducing substituents onto the phenyl rings. Electron-donating groups, such as methoxy (B1213986) groups, stabilize the intermediate trityl cation formed during cleavage, thereby increasing the rate of deprotection.[1] This has led to the widespread use of monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups, which offer a range of acid sensitivities.[1][2]

An ethyl-substituted trityl ether, such as (4-ethylphenyl)diphenylmethyl ether, is a less common variant. The ethyl group is a weak electron-donating group through induction and hyperconjugation. Consequently, it is expected to confer slightly greater acid lability to the trityl group compared to the unsubstituted trityl group, but significantly less than that of the methoxy-substituted analogs. This positions the this compound as a potential option for applications requiring a stability profile intermediate between that of the standard trityl and MMT groups.

Chemical Properties and Comparative Stability

The stability of a trityl ether is directly related to the stability of the trityl carbocation that is formed upon its acid-catalyzed cleavage.[1] Electron-donating substituents on the phenyl rings delocalize the positive charge of the carbocation, thus lowering the activation energy for its formation and increasing the rate of deprotection.

The order of acid lability for common trityl derivatives is as follows:

Tr < MMT < DMT

Based on the electronic properties of an ethyl group, the ethyl trityl (ET) ether is predicted to fit into this spectrum as follows:

Tr < ET < MMT < DMT

This intermediate lability could be advantageous in syntheses where the standard trityl group is too stable, requiring harsh acidic conditions for removal that might compromise other sensitive functionalities, while the MMT group might be too labile, leading to premature deprotection.

The following table summarizes the quantitative data regarding the relative rates of deprotection for various trityl ethers.

| Protecting Group | Substituent | Relative Rate of Deprotection (80% Acetic Acid) |

| Trityl (Tr) | None | 1 |

| Ethyl Trityl (ET) (Predicted) | p-Ethyl | Slightly > 1 |

| Monomethoxytrityl (MMT) | p-Methoxy | ~10 |

| Dimethoxytrityl (DMT) | p,p'-Dimethoxy | ~100 |

Note: The relative rate for Ethyl Trityl is an educated prediction based on the known electronic effects of alkyl substituents and has not been experimentally verified in the reviewed literature.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the introduction and removal of trityl-based protecting groups. These protocols are based on standard procedures for trityl and DMT ethers and would serve as a robust starting point for the use of an this compound, with the expectation that reaction times and acid concentrations for deprotection would require optimization.

Protection of a Nucleoside with a Trityl Group (Tritylation)

This protocol describes the selective protection of the 5'-hydroxyl group of a nucleoside.

Materials:

-

Nucleoside (e.g., thymidine)

-

Trityl chloride (or 4-ethyltrityl chloride)

-

Anhydrous pyridine (B92270)

-

4-(Dimethylamino)pyridine (DMAP) (catalyst, optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

The nucleoside is co-evaporated with anhydrous pyridine three times to remove residual water and then dissolved in anhydrous pyridine.

-

Trityl chloride (1.1 to 1.5 equivalents) is added to the solution in portions at room temperature with stirring. A catalytic amount of DMAP can be added to accelerate the reaction.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-16 hours.

-

Upon completion, the reaction is quenched by the addition of a small amount of methanol.

-

The mixture is concentrated under reduced pressure, and the residue is redissolved in dichloromethane.

-

The organic solution is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the 5'-O-tritylated nucleoside.

Expected Yield: 85-95%

Deprotection of a 5'-O-Tritylated Nucleoside (Detritylation)

This protocol describes the removal of the trityl group to liberate the free 5'-hydroxyl group.

Materials:

-

5'-O-Tritylated nucleoside

-

Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (typically 2-3% v/v), or 80% aqueous acetic acid.

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

The 5'-O-tritylated nucleoside is dissolved in dichloromethane.

-

The solution is cooled in an ice bath, and a solution of DCA or TCA in dichloromethane is added dropwise. The appearance of a bright orange or yellow color indicates the formation of the trityl cation.

-

The reaction is stirred at 0°C to room temperature and monitored by TLC. The deprotection is usually rapid, often completing within 5-30 minutes. For less labile groups or more sensitive substrates, 80% aqueous acetic acid can be used at room temperature, though this requires longer reaction times (1-2 hours).

-

Once the reaction is complete, it is quenched by the addition of saturated aqueous sodium bicarbonate solution until the color disappears and the solution becomes neutral.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary.

Expected Yield: 90-98%

Visualizations of Key Processes

General Workflow for Nucleoside Protection and Deprotection

Caption: General workflow for the use of a trityl protecting group in oligonucleotide synthesis.

Mechanism of Acid-Catalyzed Deprotection of a Trityl Ether

Caption: Mechanism of the acid-catalyzed deprotection of a 5'-O-trityl nucleoside.

Conclusion

The this compound represents a theoretical protecting group with a predicted acid lability intermediate between the standard trityl and monomethoxytrityl ethers. While not commonly documented in the literature for nucleoside and nucleotide synthesis, the principles governing the behavior of trityl ethers provide a strong foundation for its potential application. The electron-donating nature of the ethyl group is expected to slightly increase the rate of deprotection compared to the unsubstituted trityl group. The experimental protocols detailed in this guide for tritylation and detritylation are robust and adaptable, offering a solid starting point for any investigation into the use of this or other novel trityl derivatives. For researchers seeking to fine-tune the acid lability of their 5'-hydroxyl protecting group, the exploration of such less-common derivatives, guided by the principles outlined herein, may offer a strategic advantage in complex synthetic endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Triphenylmethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl triphenylmethyl ether, a member of the trityl ether family, is a sterically hindered ether of significant interest in organic synthesis. The bulky triphenylmethyl (trityl) group provides a robust protecting group for alcohols, which can be selectively removed under specific acidic conditions. This guide provides a comprehensive overview of the physical and chemical properties of ethyl triphenylmethyl ether, detailed experimental protocols for its synthesis and cleavage, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

Table 1: Physical Properties of Ethyl Triphenylmethyl Ether and Related Compounds

| Property | Ethyl Triphenylmethyl Ether | Methyl Triphenylmethyl Ether |

| Molecular Formula | C₂₁H₂₀O | C₂₀H₁₈O[1][2][3] |

| Molecular Weight | 288.39 g/mol | 274.36 g/mol [1][2][3] |

| Melting Point | Not available | 81-83 °C[1][2][4][] |

| Boiling Point | 382.1 °C (Predicted) | 367.4 ± 11.0 °C (Predicted)[1][2][4][] |

| Density | 1.059 g/cm³ (Predicted) | 1.073 g/cm³[1][2][4][] |

| Appearance | Solid (inferred from methyl ether) | White to Light Yellow Solid[1][2][4] |

Solubility:

Ethers, in general, are soluble in a wide range of organic solvents. Ethyl triphenylmethyl ether is expected to be soluble in common organic solvents such as:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Tetrahydrofuran (THF)

It is expected to be insoluble in water.

Spectroscopic Data

Table 2: 1H NMR Spectral Data of Ethyl Triphenylmethyl Ether

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | m | 15H | Aromatic protons (3 x C₆H₅) |

| ~3.20 | q | 2H | -O-CH₂ -CH₃ |

| ~1.20 | t | 3H | -O-CH₂-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent used.

Table 3: 13C NMR Spectral Data of Ethyl Triphenylmethyl Ether

| Chemical Shift (ppm) | Assignment |

| ~145 | Quaternary aromatic carbons (C-Ar) |

| ~128-130 | Aromatic CH carbons |

| ~87 | Quaternary carbon (-C (Ph)₃) |

| ~60 | Methylene carbon (-O-CH₂ -CH₃) |

| ~15 | Methyl carbon (-O-CH₂-CH₃ ) |

Note: The exact chemical shifts can vary depending on the solvent used.

Table 4: IR Spectral Data of Ethyl Triphenylmethyl Ether

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1070 | Strong | C-O-C ether stretch |

| ~750, 700 | Strong | Monosubstituted benzene (B151609) C-H out-of-plane bend |

Chemical Properties and Reactivity

The chemical behavior of ethyl triphenylmethyl ether is dominated by the trityl group.

Stability:

-